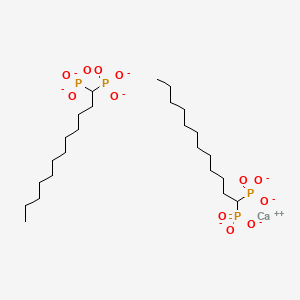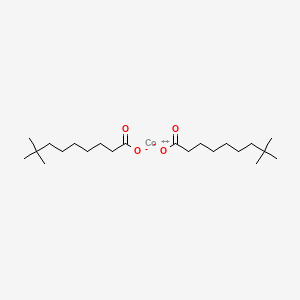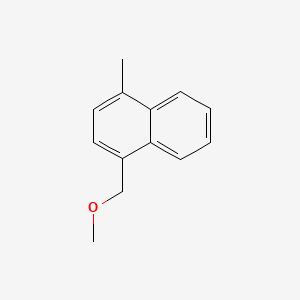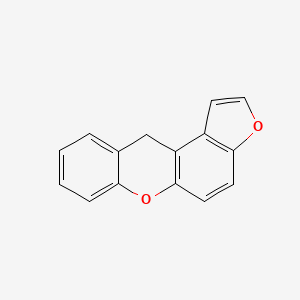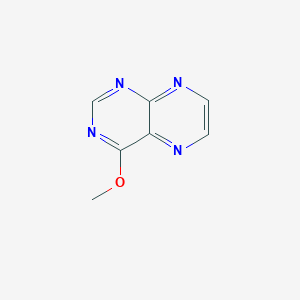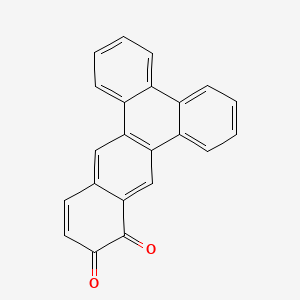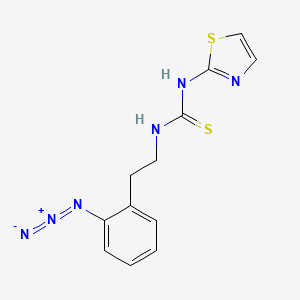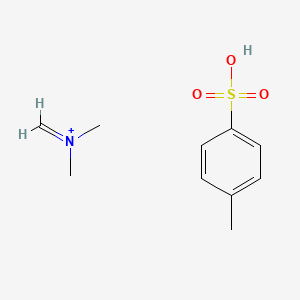
Isopropylammonium p-toluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylammonium p-toluenesulphonate is an organic compound with the molecular formula C10H17NO3S. It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is neutralized by isopropylamine. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylammonium p-toluenesulphonate can be synthesized by reacting p-toluenesulfonic acid with isopropylamine. The reaction typically involves mixing equimolar amounts of p-toluenesulfonic acid and isopropylamine in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then stirred until the formation of the desired product is complete.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Isopropylammonium p-toluenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group acts as a leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an alkylated amine product.
Scientific Research Applications
Isopropylammonium p-toluenesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the alkylation of amines and the O-alkylation of cyclic thiohydroxamic acids.
Biology: The compound can be used in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: this compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which isopropylammonium p-toluenesulphonate exerts its effects involves the interaction of the sulfonate group with nucleophiles or electrophiles in the reaction medium. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Isopropyl p-toluenesulfonate: Similar in structure but lacks the ammonium group.
Methyl p-toluenesulfonate: Another sulfonate ester with a methyl group instead of an isopropyl group.
Ethyl p-toluenesulfonate: Contains an ethyl group in place of the isopropyl group.
Uniqueness: Isopropylammonium p-toluenesulphonate is unique due to the presence of the ammonium group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other sulfonate esters may not be as effective.
Properties
CAS No. |
84461-21-2 |
|---|---|
Molecular Formula |
C10H16NO3S+ |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
dimethyl(methylidene)azanium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H8N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(2)3/h2-5H,1H3,(H,8,9,10);1H2,2-3H3/q;+1 |
InChI Key |
FKCBMLGUCJATIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


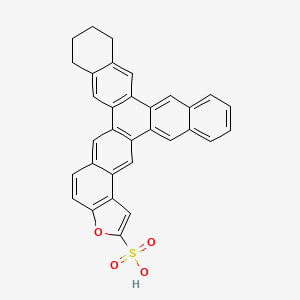


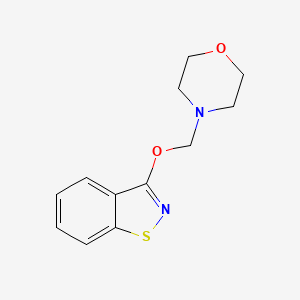

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
